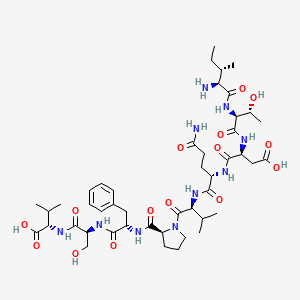

H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH

Description

Contextualization of Biologically Active Peptide Fragments in Research

Biologically active peptides are short chains of amino acids, typically containing between two and fifty residues, that elicit specific physiological effects. nih.gov These molecules are of immense interest in research and medicine due to their high specificity and potency, often with lower toxicity compared to small molecule drugs. ajpbp.com They can function as hormones, neurotransmitters, antimicrobial agents, and enzyme inhibitors, playing crucial roles in processes like cell signaling, immune response, and metabolism. ajpbp.comdergipark.org.tr The study of peptide fragments, which are specific portions of larger proteins, is a significant area of research. These fragments can retain or exhibit new biological activities once cleaved from their parent protein. wikipedia.org The enzymatic digestion of proteins is a primary method for generating these bioactive peptides, which can then be absorbed and exert their effects in the body. nih.gov

Identification and Nomenclature of H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH as a Specific Peptide Fragment

The chemical compound this compound is a specific nonapeptide, meaning it is composed of nine amino acid residues linked by peptide bonds. Its name is derived from the sequence of its constituent amino acids, starting from the N-terminus (denoted by "H-") to the C-terminus (denoted by "-OH"). The standard three-letter abbreviations for the amino acids are used in this nomenclature.

This peptide is also known by several synonyms, which point to its origin and research context. It is identified as Melanocyte Protein PMEL 17 (185-193), indicating it is a fragment of the human Melanocyte Protein PMEL 17, spanning amino acid residues 185 to 193. cpcscientific.combiorbyt.com Other names include ME20M/ME20S (130-138) and Melanoma-Associated ME20 Antigen (185-193). cpcscientific.com

Below is a table detailing the constituent amino acids of this compound.

| Three-Letter Code | One-Letter Code | Full Name |

| Ile | I | Isoleucine |

| Thr | T | Threonine |

| Asp | D | Aspartic Acid |

| Gln | Q | Glutamine |

| Val | V | Valine |

| Pro | P | Proline |

| Phe | F | Phenylalanine |

| Ser | S | Serine |

| Val | V | Valine |

Table 1: Constituent Amino Acids of this compound

The following table summarizes the key chemical identifiers for this peptide.

| Property | Value |

| Molecular Formula | C46H72N10O15 |

| Molecular Weight | 1005.14 g/mol |

| CAS Registry Number | 162558-10-3 |

Table 2: Chemical Identifiers for this compound. cpcscientific.combiorbyt.com

Overview of the Academic Research Significance for this Chemical Compound

The primary academic research significance of this compound lies in the field of cancer research, specifically in relation to melanoma. cpcscientific.com As a fragment of the Melanocyte Protein PMEL 17 (also known as gp100), it is recognized by the immune system, particularly by tumor-infiltrating lymphocytes (TILs) in the context of HLA-A2, a human leukocyte antigen. cpcscientific.com This makes the peptide a subject of interest for the development of cancer immunotherapies, such as peptide-based vaccines, which aim to stimulate a patient's immune system to target and destroy cancer cells.

The individual amino acids within the peptide chain also contribute to its potential biological activity and structural conformation, which are critical areas of study.

Isoleucine and Valine are branched-chain amino acids (BCAAs) that are hydrophobic and contribute to the hydrophobic core of proteins, influencing their three-dimensional structure. khanacademy.orgrusselllab.org Valine can also improve mitochondrial function and protect against oxidative stress. nih.gov

Threonine and Serine contain hydroxyl groups, making them polar. khanacademy.org These residues are often sites for post-translational modifications like phosphorylation, which can regulate protein function. wikipedia.org Threonine is also crucial for protein synthesis and intestinal health. creative-peptides.comnih.gov

Aspartic Acid is an acidic amino acid, carrying a negative charge at physiological pH. wikipedia.org It often participates in forming turns in peptide structures and can be involved in the active sites of enzymes. creative-peptides.comnih.gov

Glutamine contains a side-chain amide and is a polar amino acid. scirp.org Glutamine-derived peptides are studied for their ability to promote intestinal homeostasis and for their antioxidant properties. nih.gov

Proline is unique due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. wikipedia.org It often induces turns in peptide chains and can influence the rate of peptide bond formation. nih.gov

Phenylalanine is an aromatic amino acid with a hydrophobic side chain that contributes to the stabilization of protein structures. It is also a precursor for important neurotransmitters. metwarebio.commedicalnewstoday.com

The specific sequence of these amino acids in this compound dictates its unique three-dimensional structure and its interaction with biological molecules like the HLA-A2 receptor, which is the basis for its significance in immunological and cancer research. The peptide is commercially available for research purposes, indicating its ongoing role in laboratory investigations. b-labo-france.frglschina.comfishersci.it

Structure

2D Structure

Properties

Molecular Formula |

C46H72N10O15 |

|---|---|

Molecular Weight |

1005.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C46H72N10O15/c1-8-24(6)34(48)43(67)55-37(25(7)58)44(68)51-29(20-33(60)61)40(64)49-27(16-17-32(47)59)38(62)53-35(22(2)3)45(69)56-18-12-15-31(56)42(66)50-28(19-26-13-10-9-11-14-26)39(63)52-30(21-57)41(65)54-36(23(4)5)46(70)71/h9-11,13-14,22-25,27-31,34-37,57-58H,8,12,15-21,48H2,1-7H3,(H2,47,59)(H,49,64)(H,50,66)(H,51,68)(H,52,63)(H,53,62)(H,54,65)(H,55,67)(H,60,61)(H,70,71)/t24-,25+,27-,28-,29-,30-,31-,34-,35-,36-,37-/m0/s1 |

InChI Key |

BLFPLYPKXZMBKM-QYGXBZFQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Structural Characterization and Molecular Attributes

Primary Amino Acid Sequence Analysis and Derivation

The fundamental structure of a peptide is defined by its primary amino acid sequence. The peptide , H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH, is a nonapeptide, meaning it is composed of a chain of nine amino acids linked by peptide bonds. The sequence is presented from the N-terminus (H-), with a free amine group on the isoleucine (Ile), to the C-terminus (-OH), with a free carboxyl group on the final valine (Val).

The derivation of this peptide for research purposes is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. Following the assembly of the full-length peptide chain, it is cleaved from the resin and deprotected to yield the final product. Purity and identity are commonly confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). molbiol-tools.ca

Each amino acid in the sequence contributes unique physicochemical properties that collectively define the character of the peptide. quizlet.comlibretexts.org The properties of the individual amino acids are summarized below:

Isoleucine (Ile, I): A hydrophobic amino acid with a branched aliphatic side chain. sigmaaldrich.com Its bulkiness can influence local conformation.

Threonine (Thr, T): A polar, uncharged amino acid containing a hydroxyl group, which can participate in hydrogen bonding. sigmaaldrich.com

Aspartic Acid (Asp, D): An acidic, negatively charged amino acid at physiological pH, due to its carboxyl side chain. sigmaaldrich.com It is highly hydrophilic.

Glutamine (Gln, Q): A polar, uncharged amino acid with an amide side chain. It is a hydrogen bond donor and acceptor. sigmaaldrich.com

Valine (Val, V): A hydrophobic amino acid with a branched aliphatic side chain, similar to isoleucine but smaller. sigmaaldrich.com This peptide contains two valine residues.

Proline (Pro, P): Unique among the 20 common amino acids, proline's side chain forms a cyclic structure with its own backbone amine group. quora.com This creates a rigid kink in the peptide chain, significantly restricting conformational flexibility. quora.comyoutube.com

Phenylalanine (Phe, F): A hydrophobic amino acid with a bulky aromatic side chain. sigmaaldrich.com

Serine (Ser, S): A polar, uncharged amino acid with a hydroxyl group, capable of forming hydrogen bonds. sigmaaldrich.com

Table 1: Amino Acid Composition and Properties of this compound

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Classification | Key Properties |

|---|---|---|---|---|---|

| 1 | Isoleucine | Ile | I | Nonpolar, Aliphatic | Hydrophobic, Bulky |

| 2 | Threonine | Thr | T | Polar, Uncharged | Hydrogen bond donor/acceptor |

| 3 | Aspartic Acid | Asp | D | Acidic, Negatively Charged | Hydrophilic, Can form salt bridges |

| 4 | Glutamine | Gln | Q | Polar, Uncharged | Hydrogen bond donor/acceptor |

| 5 | Valine | Val | V | Nonpolar, Aliphatic | Hydrophobic |

| 6 | Proline | Pro | P | Nonpolar | Introduces a rigid bend |

| 7 | Phenylalanine | Phe | F | Nonpolar, Aromatic | Hydrophobic, Bulky |

| 8 | Serine | Ser | S | Polar, Uncharged | Hydrogen bond donor/acceptor |

| 9 | Valine | Val | V | Nonpolar, Aliphatic | Hydrophobic |

Predicted Secondary Structure Propensities and Conformational Analysis

The secondary structure of a peptide describes the local spatial arrangement of its main-chain atoms. Common secondary structures include α-helices and β-sheets, connected by turns and random coils. For short peptides like this nonapeptide, predicting a stable, global secondary structure is challenging, as they are often highly flexible in solution. mdpi.com However, predictions can be made using computational tools that analyze the propensities of individual amino acids to favor certain conformations. molbiol-tools.caunmc.edu

Given the sequence this compound, a defined α-helix or β-sheet is unlikely to span the entire length of the peptide. The presence of proline at position 6 is a major structural determinant. Proline is known as a "helix breaker" because its rigid ring structure prevents it from adopting the backbone dihedral angles required for a stable α-helix and the nitrogen atom lacks a hydrogen for H-bonding. quora.comyoutube.com It is, however, frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain.

A conformational analysis would likely reveal a collection of interconverting structures rather than a single static one. pnas.org The peptide's structure in an aqueous environment would be influenced by the hydrophobic effect, driving the nonpolar residues (Ile, Val, Pro, Phe) to cluster together, while the polar and charged residues (Thr, Asp, Gln, Ser) would preferentially interact with water. peptide2.com

Theoretical Modeling of Molecular Architecture and Intrinsic Stability

The intrinsic stability of any folded conformation would be marginal and dynamic. The key stabilizing interactions would likely be:

Hydrophobic Interactions: The side chains of Isoleucine, the two Valine residues, and Phenylalanine would tend to form a hydrophobic core.

Hydrogen Bonds: The side chains of Threonine, Glutamine, and Serine, as well as the peptide backbone itself, can form intramolecular hydrogen bonds that stabilize turns and folded structures. youtube.com

Salt Bridges: The negatively charged Aspartic Acid at position 3 could potentially form an electrostatic interaction, or salt bridge, with a positively charged residue if one were present, though none are in this sequence. It will, however, strongly favor interaction with the solvent.

The Proline "Kink": The proline residue at position 6 will impose a significant and stable bend in the peptide's backbone. nih.gov This bend is a dominant feature of the peptide's architecture, likely initiating a turn that brings other parts of the peptide into proximity.

The combination of a high proportion of hydrophobic residues with the structurally rigid proline suggests that the peptide may adopt a somewhat compact, turn-like conformation. However, without experimental data from techniques like NMR spectroscopy or X-ray crystallography, any specific 3D model remains theoretical.

Table 2: List of Compound Names

| Full Name | Abbreviation |

|---|---|

| Isoleucine | Ile |

| Threonine | Thr |

| Aspartic Acid | Asp |

| Glutamine | Gln |

| Valine | Val |

| Proline | Pro |

| Phenylalanine | Phe |

| Serine | Ser |

Biochemical Synthesis and Advanced Production Methodologies

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing steps. peptide.com

Optimization of Solid Support Resins and Linkers

The choice of resin is critical for a successful synthesis. Since the desired product is a peptide with a C-terminal carboxylic acid (-OH), a Wang resin is a common and effective choice. altabioscience.com Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) to release the final peptide with a free C-terminus. altabioscience.combiotage.com

For a nonapeptide like this compound, a resin with a standard substitution level, typically in the range of 0.5 to 1.2 mmol/g, is generally suitable. peptide.com The synthesis would commence with Fmoc-Val-Wang resin, where the C-terminal valine is pre-attached to the solid support. altabioscience.com The presence of several hydrophobic residues (Ile, Val, Pro, Phe) can lead to peptide aggregation on the resin, which can hinder subsequent coupling steps. nih.gov Using resins with polyethylene (B3416737) glycol (PEG) grafts, such as ChemMatrix® or TentaGel®, can improve solvation and reduce aggregation, thereby enhancing synthetic efficiency for such "difficult sequences". nih.gov

Table 1: Comparison of Common Resins for Synthesis of this compound

| Resin Type | Linker Type | Cleavage Condition | Advantages for this Peptide | Potential Disadvantages |

| Wang Resin | p-Alkoxybenzyl alcohol | High TFA concentration (e.g., 95%) altabioscience.com | Standard for C-terminal acids, compatible with Fmoc/tBu. altabioscience.com | Polystyrene matrix can promote aggregation of hydrophobic peptides. nih.gov |

| 2-Chlorotrityl chloride (2-CTC) Resin | Chlorotrityl | Very mild acid (e.g., 1-3% TFA) biotage.com | Mild cleavage allows for synthesis of protected fragments; reduces risk of side reactions like aspartimide formation. | More expensive than Wang resin. |

| ChemMatrix® Resin | PEG-based | High TFA concentration biosynth.com | Excellent swelling properties in various solvents, minimizes aggregation of hydrophobic sequences. nih.gov | Higher cost compared to polystyrene resins. |

Peptide Coupling Reagents and Reaction Conditions

The formation of the amide bond between the incoming amino acid and the deprotected N-terminus of the growing peptide chain requires an activating agent, or coupling reagent. The sequence this compound contains sterically hindered residues like Valine and Isoleucine, and a secondary amine in Proline, which can make coupling reactions challenging. biotage.com

Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are effective. acs.org However, for more challenging couplings, such as coupling an amino acid to a proline residue or coupling sterically bulky amino acids, more potent uronium/aminium or phosphonium (B103445) salt-based reagents are often preferred. chempep.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times. chempep.comacs.org The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (collidine), is also required to facilitate the reaction. chempep.com To ensure complete reaction, especially after a proline residue, a "double coupling" strategy, where the coupling step is repeated, may be employed. biotage.com

Table 2: Selection of Coupling Reagents for Difficult Couplings

| Reagent | Class | Additive Often Required | Key Advantages |

| DIC/OxymaPure | Carbodiimide | None (Oxyma is the additive) | Low racemization, cost-effective. acs.org |

| HBTU | Aminium Salt | HOBt (often pre-packaged) | High efficiency, fast reactions. chempep.com |

| HATU | Aminium Salt | HOAt (often pre-packaged) | More reactive than HBTU, excellent for sterically hindered couplings. chempep.com |

| PyBOP | Phosphonium Salt | None | Effective for difficult couplings, though can be more expensive. chempep.com |

Cleavage Procedures and Side-Chain Deprotection Protocols

Once the synthesis of the nonapeptide sequence is complete on the solid support, the final step is to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comwpmucdn.com

The cleavage process generates highly reactive carbocations, particularly the tert-butyl cation from the deprotection of tBu and OtBu groups. wpmucdn.com These cations can cause side reactions, such as the alkylation of sensitive residues. To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used. wpmucdn.com For the peptide this compound, which contains Thr(tBu), Asp(OtBu), and Ser(tBu), the generation of tert-butyl cations is a primary concern.

A common cleavage cocktail for this peptide would be Reagent B or a similar mixture. wpmucdn.compeptide.com

Reagent B: TFA/Water/Phenol/Triisopropylsilane (TIS) (e.g., 88:5:5:2 v/v) wpmucdn.com

TFA: The strong acid for cleavage and deprotection. wpmucdn.com

Water: Acts as a proton source and a scavenger for carbocations. wpmucdn.com

TIS: A highly effective scavenger for trityl and tert-butyl cations. peptide.com

Phenol: A scavenger that can also help to solvate the peptide. peptide.com

The cleavage reaction is typically run for 1-3 hours at room temperature. peptide.comnih.gov Following cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether to remove residual scavengers, and dried. nih.gov

Solution-Phase and Hybrid Synthesis Approaches

While SPPS is the dominant method, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) offers an alternative. bachem.comfiveable.me In this classical approach, protected amino acids or peptide fragments are coupled in a homogeneous solution. fiveable.me After each step, the product must be isolated and purified, often by crystallization or chromatography, before proceeding to the next coupling. fiveable.me

This method is generally more time-consuming and labor-intensive than SPPS for longer peptides. bachem.com However, it allows for the purification of intermediates, which can be advantageous for ensuring the purity of the final product, especially for large-scale synthesis of shorter peptides. bachem.comfiveable.me A hybrid approach, combining solution-phase and solid-phase techniques, can also be employed. For example, protected peptide fragments can be synthesized on a solid support, cleaved while still protected, and then coupled together in solution.

Fragment Condensation Strategies in Peptide Elongation

Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins. springernature.com Instead of adding one amino acid at a time, pre-synthesized peptide fragments are coupled together. For this compound, one could envision synthesizing two or three smaller fragments, for instance, H-Ile-Thr-Asp-Gln-OH and H-Val-Pro-Phe-Ser-Val-OH, and then coupling them.

This approach can be performed either on a solid support or in solution. springernature.comnih.gov A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. nih.gov This risk is minimized if the C-terminal residue of the fragment is Glycine or Proline. researchgate.net In the case of the proposed fragmentation of our target peptide, the C-terminal Gln of the first fragment would be susceptible to racemization. Therefore, highly efficient and racemization-suppressing coupling reagents, such as those based on OxymaPure, are crucial for this strategy. acs.org The use of pseudoproline dipeptides at the C-terminus of fragments can also significantly suppress racemization during fragment condensation. cornell.edunih.gov

Chromatographic Purification Techniques (e.g., High-Performance Liquid Chromatography)

The primary method for the purification of synthetic peptides such as this compound is High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC). nih.gov This technique separates molecules based on their relative hydrophobicity. The crude peptide mixture is dissolved in a polar solvent and injected into the HPLC system.

The separation occurs on a solid stationary phase, typically a silica (B1680970) support that has been chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecylsilyl) groups. nih.govnih.gov A mobile phase, consisting of a polar solvent (Solvent A, e.g., water with 0.1% trifluoroacetic acid) and a less polar organic solvent (Solvent B, e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid), is passed through the column. novoprolabs.com Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and resolution.

A gradient elution is employed, where the concentration of the organic solvent (Solvent B) is gradually increased over time. This causes molecules to elute from the column in order of increasing hydrophobicity. The more hydrophobic impurities will bind more strongly to the C18 stationary phase and will require a higher concentration of acetonitrile to be eluted. The peptide this compound, with its mix of hydrophobic (Ile, Val, Pro, Phe) and hydrophilic (Thr, Asp, Gln, Ser) residues, will elute at a specific concentration of acetonitrile, allowing for its separation from impurities. quora.comkhanacademy.org Fractions are collected as they exit the column, and those containing the pure peptide are pooled and lyophilized. canadapeptide.com

Table 1: Illustrative RP-HPLC Gradient for Peptide Purification

| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95 | 5 | 1.0 |

| 5 | 95 | 5 | 1.0 |

| 35 | 65 | 35 | 1.0 |

| 40 | 5 | 95 | 1.0 |

| 45 | 5 | 95 | 1.0 |

This table represents a typical gradient for purifying a nonapeptide. The exact gradient would be optimized based on the specific characteristics of the peptide and the impurities present.

Analytical Characterization for Purity and Sequence Validation

After purification, the identity and purity of the this compound peptide must be confirmed using analytical techniques. The most common and powerful methods for this are mass spectrometry and nuclear magnetic resonance spectroscopy. canadapeptide.com

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for verifying the molecular weight of the synthesized peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. nih.govnih.gov The analysis provides a mass-to-charge (m/z) ratio that can be used to confirm the peptide's identity. The experimentally observed molecular weight should match the theoretically calculated mass.

Tandem mass spectrometry (MS/MS) can further be used to validate the amino acid sequence. In this technique, the parent peptide ion is isolated and fragmented, and the masses of the resulting fragment ions (typically b- and y-ions) are measured. This fragmentation pattern provides definitive information about the sequence of amino acids in the peptide chain.

Table 2: Molecular Mass Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C47H73N11O15 |

| Average Mass | 1044.15 g/mol riken.jpvanderbilt.edupromega.com |

| Monoisotopic Mass | 1043.5250 g/mol riken.jp |

Mass values are calculated based on the sum of the residue masses of the constituent amino acids plus the mass of one water molecule. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of peptides in solution. columbia.eduresearchgate.net While one-dimensional (1D) ¹H NMR can provide initial confirmation of the presence of expected amino acid types, the spectra of peptides larger than a few residues are often too complex due to signal overlap. utexas.edu

Therefore, two-dimensional (2D) NMR experiments are employed for a complete assignment of the peptide's structure.

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a single amino acid's spin system. univr.it It is used to identify the specific amino acid residues present in the peptide chain (e.g., identifying the characteristic signals of Valine's two methyl groups coupled to a beta proton). utexas.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are in the same residue. univr.it NOESY is crucial for determining the sequence of amino acids by observing correlations between the amide proton of one residue and protons on the preceding residue. It also provides key information for determining the peptide's three-dimensional conformation.

The chemical shifts of the protons in each amino acid residue are sensitive to their local environment, providing a unique fingerprint of the peptide's structure.

Table 3: Expected ¹H NMR Chemical Shift Ranges for Amino Acid Residues in this compound

| Amino Acid | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

|---|---|---|---|

| Isoleucine (Ile) | ~ 4.2 | ~ 1.9 | γ-CH₂: ~1.5, 1.2; γ-CH₃: ~0.9; δ-CH₃: ~0.9 |

| Threonine (Thr) | ~ 4.4 | ~ 4.2 | γ-CH₃: ~1.2 |

| Aspartic Acid (Asp) | ~ 4.7 | ~ 2.8 | - |

| Glutamine (Gln) | ~ 4.3 | ~ 2.1 | γ-CH₂: ~2.4; Side-chain NH₂: ~7.5, 6.8 |

| Valine (Val) | ~ 4.2 | ~ 2.2 | γ-CH₃: ~1.0, 0.9 |

| Proline (Pro) | ~ 4.4 | ~ 2.0 | γ-CH₂: ~2.0; δ-CH₂: ~3.6 |

| Phenylalanine (Phe) | ~ 4.6 | ~ 3.1 | Aromatic: ~7.3 |

| Serine (Ser) | ~ 4.5 | ~ 3.9 | - |

Note: These are approximate chemical shift ranges and can vary based on the peptide's conformation and the solvent used. utexas.edu

Biological Context and Molecular Recognition

Origin as a Fragment of Melanocyte Protein PMEL 17 / GP100

H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH is a naturally occurring peptide fragment derived from the Melanocyte Protein PMEL, also known as glycoprotein (B1211001) 100 (gp100). This protein is primarily expressed in normal melanocytes and is often overexpressed in malignant melanoma cells. The peptide, also referred to as G9209, represents a specific epitope—a distinct molecular surface recognized by the immune system—arising from the gp100 protein. Its presence on the surface of melanoma cells allows the immune system to identify and target these cancerous cells.

Endogenous Processing and Proteolytic Degradation Pathways of the Peptide

The generation of the this compound peptide occurs through the endogenous antigen processing pathway. As an intracellular protein, gp100 is subject to degradation by the proteasome, a large protein complex responsible for breaking down cellular proteins. This process, known as proteolysis, cleaves the full-length gp100 protein into smaller peptide fragments of varying lengths.

These resulting peptides, including the precursor to this compound, are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, further trimming of the peptide by aminopeptidases may occur to achieve the optimal length for binding to Major Histocompatibility Complex (MHC) Class I molecules.

Molecular Interaction with Major Histocompatibility Complex (MHC) Class I Molecules (e.g., HLA-A2)

The this compound peptide is specifically recognized and presented by the MHC Class I molecule HLA-A*0201 (also known as HLA-A2), a common human leukocyte antigen allele. The binding of the peptide to the HLA-A2 molecule is a critical step in the presentation of this antigen on the surface of melanoma cells. The peptide fits into a groove on the surface of the HLA-A2 molecule, with specific amino acid residues of the peptide, known as anchor residues, interacting directly with pockets within the binding groove. This interaction stabilizes the peptide-MHC complex, which is then transported to the cell surface for presentation to T-cells.

Mechanisms of Recognition by Antigen-Specific T-cell Receptors on Tumor-Infiltrating Lymphocytes (TIL)

Once the this compound peptide is presented on the surface of melanoma cells by HLA-A2 molecules, it can be recognized by specific T-cell receptors (TCRs) on the surface of cytotoxic T-lymphocytes (CTLs), a type of white blood cell. Tumor-infiltrating lymphocytes (TILs) are a population of T-cells that have migrated into a tumor, and those bearing the appropriate TCR can recognize the peptide-MHC complex.

The recognition process involves a highly specific molecular interaction between the TCR and the peptide-HLA-A2 complex. The variable regions of the TCR make direct contact with both the presented peptide and the surrounding HLA molecule. This binding event, if of sufficient affinity and duration, triggers a signaling cascade within the T-cell, leading to its activation. Activated CTLs can then execute their effector functions, which include the release of cytotoxic granules containing proteins like perforin and granzymes, ultimately leading to the destruction of the melanoma cell. The recognition of the G9209 epitope by TILs has been correlated with tumor regression in patients with metastatic melanoma.

Comparative Analysis of Amino Acid Sequence and Functionality with Related Peptides

This compound is one of several gp100-derived epitopes that are recognized by TILs in the context of HLA-A2. Two other common gp100 epitopes are G9154 (KTWGQYWQV) and G9280 (YLEPGPVTA). A comparison of their amino acid sequences reveals differences in their composition, which in turn affects their binding affinity for HLA-A2 and their recognition by specific TCRs.

| Peptide Name | Amino Acid Sequence | Length |

| G9209 | Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val | 9 |

| G9154 | Lys-Thr-Trp-Gly-Gln-Tyr-Trp-Gln-Val | 9 |

| G9280 | Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala | 9 |

While all three peptides are presented by HLA-A2 and can elicit an anti-tumor immune response, the specific amino acid sequences of each peptide dictate the unique conformation of the peptide-MHC complex. This, in turn, determines the repertoire of T-cell receptors that can recognize them. Studies have shown that modifications to the anchor residues of these peptides can enhance their binding affinity to HLA-A*0201, potentially leading to a more robust T-cell response. This highlights the importance of the specific amino acid sequence in the functionality of these immunogenic peptides.

Advanced Methodologies for Investigating Peptide Biology

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are instrumental in providing a dynamic and energetic perspective on the interaction between H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH and its binding partners.

Prediction of Peptide-Protein Binding Conformations and Affinities

Molecular dynamics (MD) simulations have been employed to study the complex of this compound bound to HLA-A2. These simulations reveal that the peptide can influence the conformational dynamics of the HLA molecule, including regions distal to the peptide-binding groove. pnas.org Such peptide-dependent changes in the flexibility and dynamics of the HLA protein may play a role in the selection of the peptide repertoire and directly influence TCR-mediated antigen discrimination. pnas.orgoup.com

Studies have shown that modifications to the anchor residues of the peptide, which are critical for its binding to the MHC molecule, can allosterically modulate T-cell recognition without inducing significant structural changes in the peptide-MHC complex. pnas.org For instance, a variant of the gp100₂₀₉ peptide with a methionine substitution at position 2 (IMDQVPFSV) exhibits altered T-cell functional responses, a phenomenon that has been investigated using MD simulations. pnas.org These computational studies help to rationalize how subtle changes in the peptide sequence can have profound effects on the immune response.

Conformational Sampling and Energy Landscape Analysis

Molecular dynamics simulations of the this compound/HLA-A2 complex allow for extensive conformational sampling, providing insights into the energy landscape of the bound peptide. These analyses have demonstrated that different peptides can induce distinct dynamic signatures in the HLA molecule. pnas.org The motional properties of both the peptide and the MHC protein are recognized as being crucial for the binding of a range of proteins, including TCRs. pnas.org Through-protein allosteric effects, where a change at one site (the anchor residue) influences a distant site (the TCR binding interface), are often mediated by alterations in these protein motions. pnas.org

Biophysical Characterization of Molecular Interactions

A suite of biophysical techniques has been essential in quantifying the binding kinetics, thermodynamics, and structural details of the interactions involving this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of this compound, SPR has been utilized to measure the binding affinity and kinetics of its interaction with specific T-cell receptors when presented by HLA-A2.

One study compared the binding of different TCRs to the wild-type gp100₂₀₉ peptide/HLA-A2 complex. The results from SPR analysis provided key data on the association and dissociation rates, from which the equilibrium dissociation constant (K_D) can be calculated, offering a quantitative measure of binding affinity. nih.gov These kinetic parameters are critical for understanding the strength and stability of the TCR-peptide/MHC interaction, which is a key determinant of T-cell activation.

| Interaction Components | Method | Binding Affinity (K_D) | Reference |

| T4H2 TCR and ITDQVPFSV/HLA-A2 | ITC | Stronger than SPR-derived values | nih.gov |

| SILv44 TCR and ITDQVPFSV/HLA-A2 | ITC | Confirmed stronger affinity than T4H2 | nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

ITC studies have been crucial in dissecting the thermodynamic drivers of TCR recognition of the this compound/HLA-A2 complex. For example, the interaction between the T4H2 TCR and the wild-type peptide complex was characterized by moderately favorable enthalpy and entropy values. nih.gov In contrast, the binding to an anchor-modified version of the peptide (with a methionine at position 2) was driven by a much more favorable enthalpy change, which was offset by an unfavorable entropy change. nih.gov This detailed thermodynamic information, obtainable only through ITC, provides deep insights into the molecular forces governing the interaction.

A comparison of two different TCRs, SILv44 and T4H2, binding to the wild-type gp100₂₀₉ peptide/HLA-A2 complex using ITC confirmed that SILv44 has a stronger binding affinity. nih.gov

Thermodynamic Parameters of TCR Binding to Peptide/HLA-A2 Complexes from ITC

| Interacting Molecules | ΔH (kcal/mol) | ΔS (cal/mol·K) | K_D (μM) | Reference |

| T4H2 TCR + WT (ITDQVPFSV)/HLA-A2 | Moderately Favorable | Moderately Favorable | - | nih.gov |

| T4H2 TCR + T2Met (IMDQVPFSV)/HLA-A2 | More Favorable | Unfavorable | - | nih.gov |

Note: Specific numerical values for ΔH, ΔS, and K_D were described qualitatively in the source material.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights of Peptide-Ligand Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for obtaining high-resolution structural and dynamic information on peptides and their complexes with proteins in both solution and solid states. While specific NMR studies focused solely on this compound were not identified in the search results, the principles of NMR can be applied to understand its interactions.

For a peptide-protein complex such as this compound bound to a TCR/HLA-A2 complex, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. nih.gov NOESY can identify protons that are close in space, providing distance restraints that are used to calculate the three-dimensional structure of the complex. nih.gov This would reveal the precise orientation of the peptide within the binding groove and the specific contacts made between the peptide's amino acid side chains and the residues of the TCR and HLA-A2.

Furthermore, chemical shift perturbation studies, where the NMR spectrum of the peptide is monitored upon titration with its binding partner, can map the binding interface. Changes in the chemical shifts of specific amino acid residues upon complex formation indicate their involvement in the interaction.

Table of Compound Names

| Abbreviation | Full Name |

| This compound | Isoleucyl-threonyl-aspartyl-glutaminyl-valyl-prolyl-phenylalanyl-seryl-valine |

| ITDQVPFSV | Isoleucine-Threonine-Aspartic Acid-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine |

| IMDQVPFSV | Isoleucyl-methionyl-aspartyl-glutaminyl-valyl-prolyl-phenylalanyl-seryl-valine |

| HLA-A2 | Human Leukocyte Antigen A2 |

| TCR | T-Cell Receptor |

Design and Synthesis of Peptide Analogs for Structure-Activity Relationship (SAR) Studies

The primary objective of conducting Structure-Activity Relationship (SAR) studies on melanoma-associated peptides like ITDQVPFSV is to systematically modify the peptide's structure to enhance its therapeutic potential, particularly its ability to elicit a potent anti-tumor immune response. Research in this area focuses on improving peptide affinity for MHC molecules, which is a critical step for T-cell recognition and activation. nih.gov

The synthesis of peptide analogs is a cornerstone of SAR studies. Peptides can be chemically produced through methods like solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to build a desired peptide chain. nih.govbiorxiv.org This technique offers the flexibility to incorporate both natural and unnatural amino acids at specific positions, creating a library of analogs for functional testing. nih.gov A key strategy involves substituting amino acids at the "anchor" positions—residues that are critical for binding to the MHC molecule. For the gp100 (209-217) epitope, which binds to the HLA-A2 molecule, studies have explored substitutions at anchor residues to increase the stability of the peptide-MHC complex. nih.govresearchgate.net For example, a well-documented analog involves replacing the threonine at position 2 with methionine, which was found to increase the binding affinity for HLA-A2. researchgate.net

A powerful technique used in SAR studies is Alanine (B10760859) Scanning Mutagenesis . wikipedia.orggenscript.com In this approach, each amino acid residue of the original peptide is systematically replaced with alanine, a small and chemically inert amino acid. wikipedia.orgrapidnovor.com By comparing the biological activity (e.g., T-cell activation) of each alanine-substituted analog to the original peptide, researchers can identify "hot spots"—residues that are critical for the peptide's function. genscript.com This method provides detailed insights into the contribution of each side chain to the peptide's interaction with its binding partners. rapidnovor.comnih.gov

The findings from these SAR studies are crucial for designing optimized peptides for use in immunotherapies.

| Peptide Sequence | Modification from Native gp100 (209-217) | Observed Effect on HLA-A2 Binding/Stability | Impact on T-Cell Recognition |

|---|---|---|---|

| ITQVPFSV (Native) | None | Intermediate | Recognized by tumor-infiltrating lymphocytes (TILs) nih.gov |

| IMQVPFSV (g209-2M) | Threonine (T) at position 2 replaced with Methionine (M) | Increased stability and slower dissociation from HLA-A2 researchgate.net | Enhanced stimulation of gp100-specific T-cells umcutrecht.nl |

| ITQVPFSV (Native) | None | Intermediate | Baseline recognition |

| ITQVPFSA | Alanine scan: Valine (V) at position 9 replaced with Alanine (A) | Reduced binding affinity | Decreased T-cell recognition |

Development and Application of Peptide Arrays for High-Throughput Screening of Binding Partners

Peptide arrays are powerful tools for high-throughput analysis, consisting of a large number of different peptides synthesized on a solid support, such as a glass slide or a membrane. nih.gov This technology allows for the simultaneous screening of thousands of peptide sequences to identify and characterize interactions with various biological molecules. nih.govnih.gov

For a peptide such as this compound, peptide arrays serve as an essential methodology for identifying its specific binding partners, primarily T-cell receptors (TCRs). A library of peptides, including the target sequence and numerous variants (e.g., from an alanine scan or other substitutions), can be synthesized on an array. nih.gov This array can then be incubated with a sample containing potential binding partners, such as a population of T-cells or soluble TCRs. The binding events are detected using various methods, such as fluorescently labeled antibodies, providing a map of which peptides interact with which partners. nih.govnih.gov

The applications of peptide arrays in this context include:

Epitope Mapping: Precisely identifying the key amino acid residues within the peptide that are recognized by a specific TCR or antibody. nih.gov

TCR Specificity Profiling: Screening a peptide library against different T-cell clones to understand the fine specificity and cross-reactivity of their TCRs. This is crucial for predicting potential off-target effects in therapeutic applications. nih.gov

Ligand Discovery: Identifying novel peptide sequences with enhanced binding affinity for a particular TCR, which can guide the development of more potent immunotherapies.

This high-throughput approach accelerates the research process, enabling the rapid analysis of many interactions in a single experiment. nih.govfiu.edu

| Array Position | Peptide Sequence | Purpose of Inclusion | Hypothetical Binding Result (e.g., with a specific TCR) |

|---|---|---|---|

| A1 | This compound | Target Peptide | Moderate Binding |

| A2 | H-Ala -Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH | Alanine Scan (Position 1) | No Binding |

| A3 | H-Ile-Ala -Asp-Gln-Val-Pro-Phe-Ser-Val-OH | Alanine Scan (Position 2) | Strongly Reduced Binding |

| A4 | H-Ile-Thr-Ala -Gln-Val-Pro-Phe-Ser-Val-OH | Alanine Scan (Position 3) | Moderate Binding |

| A5 | H-Ile-Thr-Asp-Ala -Val-Pro-Phe-Ser-Val-OH | Alanine Scan (Position 4) | Slightly Reduced Binding |

| A6 | H-Ile-Thr-Met -Gln-Val-Pro-Phe-Ser-Val-OH | Analog with potential for enhanced MHC binding | Moderate Binding (TCR may not see MHC anchor) |

In vitro and ex vivo Immunological Assays for T-Cell Activation and Specificity Research

A critical aspect of investigating peptides like this compound is to determine their capacity to activate T-cells and to characterize the specificity of that response. This is accomplished through a suite of in vitro (in a controlled lab environment) and ex vivo (using cells directly from a living organism) immunological assays. nih.govyoutube.com

In vitro Assays: These assays typically involve co-culturing T-cells with antigen-presenting cells (APCs), such as dendritic cells, that have been loaded with the peptide of interest. nih.govnih.gov The activation of T-cells is then measured by various functional readouts:

Cytokine Release Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and ELISpot (Enzyme-Linked Immunospot) are used to measure the secretion of cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells. An ELISpot assay can quantify the number of antigen-specific, cytokine-secreting cells.

Intracellular Cytokine Staining (ICS): This flow cytometry-based method allows for the simultaneous identification of cell surface markers (e.g., CD8 for cytotoxic T-cells) and intracellular cytokines (e.g., IFN-γ, TNF-α) on a single-cell basis. nih.gov This provides detailed information about which specific cell populations are responding to the peptide.

Proliferation Assays: T-cell activation leads to rapid cell division (proliferation). harvard.eduresearchgate.net This can be measured by labeling T-cells with dyes like CFSE, which is diluted with each cell division, allowing for quantification by flow cytometry. nih.gov

Ex vivo Assays: These assays are vital for monitoring the immune response in patients undergoing peptide-based vaccination in clinical trials. nih.govnih.gov

Peptide-MHC Multimer Staining: The gold standard for directly detecting and quantifying antigen-specific T-cells is the use of pMHC multimers (such as tetramers or dimers). umcutrecht.nlnih.govresearchgate.net These are laboratory-made complexes consisting of several MHC molecules, each loaded with the specific peptide (e.g., ITDQVPFSV), and linked to a fluorescent tag. These multimers bind specifically to TCRs that recognize the pMHC complex, allowing for precise enumeration of rare antigen-specific T-cells in a blood sample via flow cytometry. nih.govyoutube.com

These assays are essential for confirming that a peptide can induce a functional and specific T-cell response, a prerequisite for its development as a therapeutic agent. youtube.com

| Assay Type | Stimulus | Cell Source | Measurement | Typical Finding for an Immunogenic Peptide |

|---|---|---|---|---|

| IFN-γ ELISpot | ITDQVPFSV Peptide | Patient PBMCs | Number of IFN-γ secreting cells (spots) | Significantly higher number of spots compared to no-peptide control |

| Intracellular Cytokine Staining (ICS) | ITDQVPFSV Peptide | Patient PBMCs | % of CD8+ T-cells positive for IFN-γ and TNF-α | Increased percentage of double-positive CD8+ T-cells |

| pMHC Tetramer Staining | Fluorescently-labeled HLA-A2/ITDQVPFSV tetramer | Patient PBMCs | % of CD8+ T-cells that are tetramer-positive | A distinct population of tetramer-positive CD8+ T-cells is detectable |

| Proliferation Assay | ITDQVPFSV Peptide | Purified T-cells + APCs | Dilution of CFSE dye in T-cells | Increased number of cell divisions in the presence of the peptide |

Future Research Trajectories and Broader Academic Impact

Elucidation of Novel Biological Roles and Intracellular Pathways

The primary biological role of H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH is its function as a T-cell epitope. nih.gov Its journey from a constituent of an intracellular protein to a cell surface marker is a classic example of the major histocompatibility complex (MHC) class I antigen presentation pathway. oup.com Future research is poised to delve deeper into the nuances of this pathway, specifically in the context of melanoma biology.

The established intracellular pathway involves the proteasomal degradation of the gp100 protein, a key component in melanosome biogenesis, within the cytosol of melanoma cells. oup.comfrontiersin.org The resulting peptide fragments, including Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val, are then transported into the endoplasmic reticulum, where they are loaded onto nascent HLA-A*0201 molecules. bmj.com This peptide-MHC (pMHC) complex is subsequently shuttled to the cell surface for interrogation by circulating CD8+ cytotoxic T-lymphocytes (CTLs). oup.com

Prospective investigations aim to explore potential alternative processing or presentation pathways. This includes examining the role of the immunoproteasome, which can be induced by inflammatory cytokines and may alter the repertoire of peptides generated from gp100. oup.com Furthermore, understanding the regulation of gp100 protein expression and turnover could reveal novel control points for the presentation of this epitope. Research into how post-translational modifications of the parent gp100 protein might affect the generation and stability of the this compound epitope is another promising avenue. The exploration of how cellular stress or therapeutic interventions modulate this pathway could yield significant insights into dynamic immune recognition.

Exploration of Enzymatic Modulation and Stability in vivo

A significant body of research has highlighted the biophysical constraints of the this compound peptide, particularly its suboptimal in vivo stability. The native peptide exhibits a notably weak and transient interaction with the HLA-A*0201 molecule. jci.org This instability of the pMHC-I complex is a primary contributor to its poor immunogenicity, as the transient presentation is often insufficient to trigger a robust T-cell response. jci.orgjci.org

Studies have quantified the dissociation rate of this peptide from the HLA-A2 complex, revealing a short half-life that curtails its ability to effectively stimulate T-cells. nih.govnih.gov This has led to the exploration of enzymatic modulation and the design of modified peptides to enhance stability. A key breakthrough was the development of a heteroclitic peptide variant, H-Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val-OH, where the threonine at position 2 is substituted with a methionine. nih.gov This single amino acid change dramatically increases the stability of the pMHC complex, transforming a poorly immunogenic self-antigen into a potent T-cell activator. jci.orgnih.gov

Future research will likely focus on a more comprehensive understanding of the enzymatic landscape of the tumor microenvironment and its impact on peptide stability. Investigating the peptidases that may degrade this compound before or after HLA binding could reveal new therapeutic targets. Moreover, the dynamic interplay between peptide dissociation and T-cell receptor (TCR) engagement remains an active area of research, with studies exploring how the kinetics of this interaction govern the threshold for T-cell activation.

| Peptide Sequence | Modification | Half-life (t½) of Peptide-HLA-A2 Complex | Relative Immunogenicity |

|---|---|---|---|

| Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val | Native (Wild-Type) | ~3.7 hours nih.gov | Poor jci.org |

| Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val | Anchor-modified (T2M) | ~27 hours nih.gov | Enhanced nih.gov |

Development of Research Tools and Reagents for Immunological Studies

The study of this compound has necessitated and driven the creation of a sophisticated toolkit for immunological research. These reagents are crucial for detecting, quantifying, and functionally analyzing the components of the T-cell response to this specific epitope.

Key research tools developed include:

Synthetic Peptides: High-purity synthetic versions of both the native this compound and its modified variants are fundamental for a range of in vitro and ex vivo assays, including T-cell stimulation and MHC binding studies. nih.govjci.org

Fluorescently Labeled Peptides: To directly measure the kinetics of peptide-MHC binding, fluorescently labeled analogs, such as those incorporating a fluorescein-derivatized lysine, have been synthesized. nih.govjci.org These tools are instrumental in dissociation assays that determine the stability of the pMHC complex.

TCR-like Antibodies: A significant advancement has been the generation of high-affinity, recombinant Fab antibodies that specifically recognize the three-dimensional conformation of the this compound/HLA-A2 complex. pnas.org These TCR-like antibodies enable the direct visualization and quantification of epitope presentation on the surface of tumor cells and antigen-presenting cells (APCs) via techniques like flow cytometry. pnas.org

MHC-Peptide Multimers: Tetramers and other multimers of the this compound/HLA-A2 complex, often labeled with fluorochromes, are widely used to identify, enumerate, and isolate epitope-specific T-cells from biological samples. google.com

Transgenic Models: The development of transgenic mouse models expressing a human TCR specific for this compound has provided an invaluable in vivo system for studying T-cell tolerance, activation, and anti-tumor efficacy. jci.org

Future developments will likely focus on creating even more sensitive and higher-throughput tools. This could include advanced biosensors for real-time monitoring of pMHC presentation and the development of novel imaging agents based on TCR-like antibodies for non-invasive in vivo visualization of tumor antigen presentation.

Contributions to Fundamental Understanding of Antigen Presentation and T-cell Epitope Discovery

Research centered on this compound has yielded fundamental insights that have reshaped our understanding of antigen presentation and T-cell recognition. The stark difference in immunogenicity between the native peptide and its stabilized variant has provided a clear demonstration of a critical principle: the stability of the peptide-MHC complex is a key determinant of T-cell activation and immune outcome. jci.orgnih.gov

This peptide system has been pivotal in establishing and popularizing the concept of "heteroclitic peptides" in vaccine design. nih.gov The success of the H-Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val-OH variant showcased that modifying MHC anchor residues can transform a tolerogenic self-antigen into an immunogenic one, capable of eliciting a cross-reactive T-cell response that targets the original, unmodified epitope on tumor cells. jci.org

Interdisciplinary Research with Proteomics and Bioinformatics for Comprehensive Pathway Mapping

The integration of proteomics, bioinformatics, and traditional immunology has been essential for placing this compound within the broader context of the tumor immunopeptidome. This interdisciplinary approach allows for a systems-level view of antigen processing and presentation.

Proteomics: Mass spectrometry-based immunopeptidomics aims to identify the full repertoire of peptides presented by MHC molecules on tumor cells. While this compound is a known functional T-cell epitope, its detection via mass spectrometry can be challenging due to its low abundance and the instability of the complex, which may not survive the required isolation procedures. diva-portal.org This highlights a potential discordance between functionally relevant epitopes and those identified by physical detection methods, a critical consideration for neoantigen discovery pipelines.

Bioinformatics: Computational algorithms are widely used to predict which peptides from a given protein will bind to specific MHC alleles. This compound is often used as a benchmark for these prediction tools, which typically classify it as an intermediate-affinity binder for HLA-A*0201. nih.govdiva-portal.org

Molecular Dynamics (MD) Simulations: An exciting frontier is the use of MD simulations to model the behavior of the pMHC complex over time. oup.compnas.org These simulations have provided evidence for the allosteric effects of anchor residue modifications, showing how changes in the peptide can alter the motional properties of the entire HLA molecule. pnas.org Future interdisciplinary research will aim to integrate these computational models with proteomic data and functional T-cell assays to create comprehensive maps of antigen processing pathways, predict immunogenicity with greater accuracy, and design novel peptide-based therapies with optimized characteristics.

Q & A

Q. What experimental techniques are recommended for synthesizing H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH, and how can purity be validated?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard method, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, purity should be validated via reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. For reproducible results, adhere to NIH guidelines for reporting synthesis conditions (e.g., resin type, coupling reagents, cleavage protocols) .

Q. How can the secondary structure of this peptide be characterized using spectroscopic methods?

Methodological Answer: Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is ideal for detecting α-helical or β-sheet conformations. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) resolves tertiary interactions in solution. For quantitative analysis, integrate CDPro software for spectral deconvolution and compare to reference datasets. Ensure buffer compatibility (e.g., avoid high salt concentrations that interfere with CD signals) .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate the bioavailability of this compound while controlling for metabolic degradation?

Methodological Answer: Use rodent models with intravenous and oral administration routes. Incorporate stable isotope labeling (e.g., deuterated peptides) to track metabolites via LC-MS/MS. Pharmacokinetic parameters (Cmax, Tmax, AUC) should be calculated using non-compartmental analysis. To mitigate degradation, consider protease inhibitors or peptide backbone modifications (e.g., D-amino acids). Ethical protocols must detail anesthesia, sampling intervals, and euthanasia methods per institutional review boards .

Q. What statistical models are most robust for analyzing dose-response relationships in studies involving this peptide?

Methodological Answer:

Nonlinear regression models (e.g., four-parameter logistic curve) are preferred for sigmoidal dose-response data. Validate model assumptions (normality, homoscedasticity) via residual plots. For non-monotonic responses, Bayesian hierarchical models or mixed-effects ANOVA can account for variability across replicates. Power analysis (α=0.05, β=0.2) should determine sample size a priori. Use R/Python packages (e.g., drc, lmertest) for reproducibility .

Q. How can discrepancies in reported binding affinities (e.g., KD values) for this peptide across studies be systematically resolved?

Methodological Answer: Discrepancies often arise from assay conditions. Compare buffer pH (affects ionization states), temperature (kinetic effects), and detection methods (SPR vs. ITC). Replicate experiments under harmonized protocols and validate with orthogonal techniques. For example, if SPR suggests weaker binding than ITC, assess whether mass transport limitations or immobilization artifacts skewed results. Meta-analyses using PRISMA guidelines can identify confounding variables .

Q. What computational strategies are effective for predicting the tertiary structure and functional motifs of this peptide?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) can predict folding pathways. Homology modeling via SWISS-MODEL is suitable if structural homologs exist. For de novo prediction, AlphaFold2 or RosettaFold integrate co-evolutionary data. Validate predictions with experimental data (e.g., NMR chemical shifts). High-performance computing clusters are recommended for trajectory analysis .

Contradiction Analysis in Published Data

Q. How should researchers address conflicting reports on the peptide’s stability under physiological pH conditions?

Methodological Answer: Design a controlled stability assay across pH 2.0–7.4, using simulated gastric/intestinal fluids. Monitor degradation via HPLC at timed intervals. Compare half-life (t1/2) calculations using first-order kinetics. Conflicting results may stem from peptide concentration differences (e.g., aggregation at high concentrations) or buffer ion interactions. Publish raw datasets and analytical scripts to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.